Carbonic Anhydrase II Inhibition Potency and Isoform Selectivity Profile
2-[(2-Bromophenyl)amino]-3,5-dinitrobenzoic acid (referenced as NSC 44625) exhibits potent inhibition of human carbonic anhydrase II (CAII) with a Ki of 63 nM . Critically, the compound demonstrates approximately 92-fold selectivity for CAII over carbonic anhydrase I (CAI), which shows a Ki of 5,800 nM . This selectivity profile represents a quantifiable differentiation from non-selective CA inhibitors that may produce confounding off-target effects in cellular or in vivo models. The compound also exhibits moderate cross-reactivity with β-carbonic anhydrase from Saccharomyces cerevisiae (Ki = 223 nM) , a feature that may be advantageous or limiting depending on the experimental context.
| Evidence Dimension | Inhibition constant (Ki) and isoform selectivity |
|---|---|
| Target Compound Data | Ki (hCAII) = 63 nM; Ki (hCAI) = 5,800 nM; Ki (β-CA, S. cerevisiae) = 223 nM |
| Comparator Or Baseline | Human carbonic anhydrase I (hCAI) as comparative isoform within the same assay system |
| Quantified Difference | 92-fold selectivity for CAII over CAI (5,800 nM / 63 nM = 92.1× difference) |
| Conditions | In vitro enzyme inhibition assay; human recombinant carbonic anhydrase isoforms; assay conditions as reported in Isik et al., Bioorg. Med. Chem. 2009 |
Why This Matters
Isoform-selective CAII inhibition is essential for applications requiring target-specific modulation of bicarbonate homeostasis without confounding CAI-mediated effects, making this compound a preferred procurement choice over non-selective CA inhibitors.
